

Comparative Analysis of Thapsigargin Analogs as SERCA Pump Inhibitors

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Compound of Interest

Compound Name: *Thapsigargin*

Cat. No.: *B1683126*

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A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and inhibitory potency of **thapsigargin** derivatives against the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.

Thapsigargin, a sesquiterpene lactone isolated from the plant *Thapsia garganica*, is a potent and highly specific inhibitor of the SERCA pump.^[1] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis.^[1] These characteristics have established **thapsigargin** and its analogs as invaluable tools in cell biology research and as promising candidates for therapeutic development, particularly in oncology.^{[1][2]}

This guide provides a comparative overview of various **thapsigargin** analogs, focusing on their inhibitory effects on the SERCA pump. It includes quantitative data on their potency, detailed experimental protocols for assessing SERCA inhibition, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Comparison of SERCA Inhibition

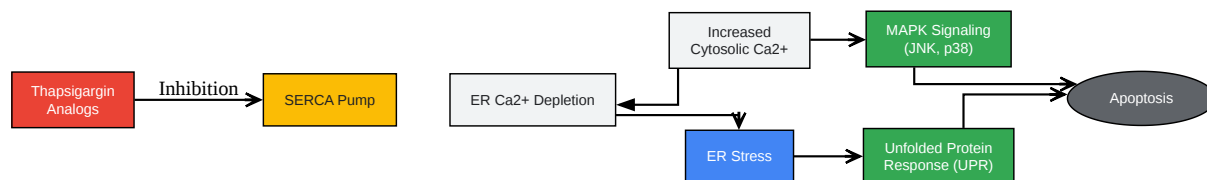
The inhibitory potency of **thapsigargin** and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of SERCA activity. The following table summarizes the IC₅₀ values for several key **thapsigargin** analogs against the SERCA1a isoform.

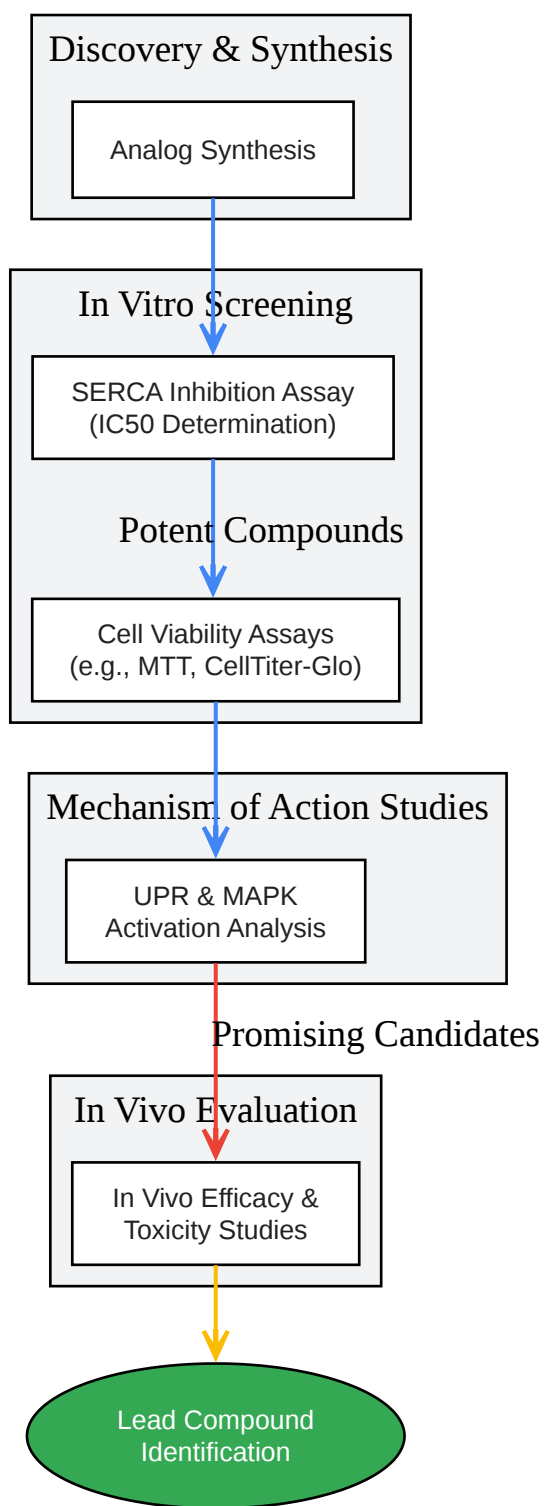
Compound	Modification	IC50 (nM) against SERCA1a	Reference
Thapsigargin (Tg)	-	0.2	[3]
Leu-8ADT	Long-chain substitution at O-8	Low concentrations (0.1 μ M) extensively inhibit	[4]
β Asp-8ADT	Long-chain substitution at O-8	Low concentrations (0.1 μ M) extensively inhibit	[4]
Other O-8 Analogs	Various long-chain substitutions	Generally potent inhibitors	[4][5]
O-11 and O-12 Analogs	Alkylation or acylation	Potency is sensitive to the stereochemistry of substituents	[6]

Note: The inhibitory effects of some analogs are described qualitatively in the literature, indicating potent inhibition at low micromolar or nanomolar concentrations without specifying precise IC50 values.[4][5]

Signaling Pathways and Experimental Workflow

Inhibition of the SERCA pump by **thapsigargin** and its analogs triggers a cascade of intracellular events, primarily the Unfolded Protein Response (UPR) due to ER stress.[1] The disruption of calcium homeostasis also activates Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]





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